

In Vitro Preclinical Profile of Infigratinib: A Technical Overview

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Compound of Interest

Compound Name: *Fgfr-IN-13*

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This technical guide provides a comprehensive overview of the preliminary in vitro studies of Infigratinib (**FGFR-IN-13**), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Infigratinib is an ATP-competitive inhibitor with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key driver in the pathogenesis of various cancers.[3] This document details the in vitro inhibitory activity, experimental methodologies, and the mechanism of action of Infigratinib, serving as a critical resource for researchers in oncology and drug development.

Mechanism of Action

Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[4] It binds to the ATP-binding pocket of FGFR, preventing autophosphorylation of the receptor.[5][6] This action blocks the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[3][4] By inhibiting these cascades, Infigratinib effectively suppresses the growth of cancer cells characterized by activating FGFR amplifications, mutations, or fusions.[5]

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of Infigratinib against the FGFR family and a panel of other kinases. The data, presented as IC50 values, demonstrate

the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 1: Biochemical Inhibitory Activity of Infigratinib against FGFR Family Kinases

Kinase Target	IC50 (nM)	Reference(s)
FGFR1	0.9 - 4.5	[7] [8]
FGFR2	1.0 - 5.8	[7] [8] [9]
FGFR3	1.0 - 5.6	[7] [8] [9]
FGFR4	60 - 142	[7] [9]

Table 2: Cellular Autophosphorylation Inhibition by Infigratinib

Target in HEK-293 Cells	IC50 (nM)	Reference(s)
FGFR1	< 7	[10]
FGFR2	< 7	[10]
FGFR3	< 7	[10]
FGFR4	22.5	[10]

Table 3: Proliferation Inhibition (IC50) of Infigratinib in Engineered BaF3 Cells

BaF3 Cell Line Expressing	IC50 (nM)	Reference(s)
FGFR1	10	[10]
FGFR2	11	[10]
FGFR3	14	[10]
FGFR4	392	[10]
VEGFR2	1019	[10]

Table 4: Selectivity Profile of Infigratinib Against Other Kinases

Kinase Target	IC50 (nM)	Selectivity Fold (vs. FGFR1/2/3 avg. ~1nM)	Reference(s)
VEGFR2	180	>100-fold	[10]
CSF1R	258	>250-fold	[7]
BRAF	>1000	>1000-fold	[8]
EGFR	>1000	>1000-fold	[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (Filter-Binding Method)

This protocol outlines a method to determine the IC50 value of Infigratinib against a purified FGFR kinase domain.

Objective: To quantify the enzymatic activity of a purified FGFR kinase in the presence of Infigratinib.[11]

Materials:

- Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
- Infigratinib stock solution (in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000[11]
- Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))[11]
- ATP Solution: 0.5 µM ATP with [γ -³³P]ATP (0.1 µCi)[11]
- 96-well plates

- Phosphocellulose filter plates
- 125 mM EDTA solution
- 0.5% Phosphoric acid wash solution
- Scintillation counter

Procedure:

- **Compound Preparation:** Prepare a serial dilution of Infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.[\[12\]](#)
- **Reaction Setup:** In a 96-well plate, combine 10 μ L of the 3x Infigratinib solution (or DMSO for control) with 10 μ L of the substrate/ATP mixture.[\[11\]](#)
- **Enzyme Addition:** Initiate the kinase reaction by adding 10 μ L of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 μ L.[\[11\]](#)
- **Incubation:** Incubate the plate at room temperature for 10-20 minutes.[\[12\]](#)
- **Stopping the Reaction:** Terminate the reaction by adding 20 μ L of 125 mM EDTA.[\[11\]](#)
- **Filter Binding:** Transfer 30 μ L of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.[\[11\]](#)
- **Washing:** Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.[\[12\]](#)
- **Detection:** Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[\[12\]](#)
- **Data Analysis:** Calculate the percentage of inhibition for each Infigratinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[\[12\]](#)

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Infigratinib on the viability and proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC₅₀ of Infigratinib in a cell-based assay by measuring metabolic activity.[\[4\]](#)

Materials:

- FGFR-dependent cancer cell line (e.g., a cell line with an activating FGFR2 fusion)
- Complete cell culture medium
- Infigratinib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[\[4\]](#)
- Compound Treatment: Treat the cells with a serial dilution of Infigratinib for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) controls.[\[4\]](#)
- MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[\[4\]](#)
- Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[\[4\]](#)
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[\[13\]](#)

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[\[4\]](#)

Protocol 3: Western Blot Analysis of FGFR Phosphorylation

This protocol provides a method to detect the inhibition of FGFR autophosphorylation in cancer cells following treatment with Infigratinib.

Objective: To qualitatively and quantitatively assess the phosphorylation status of FGFR as a pharmacodynamic marker of Infigratinib activity.[\[14\]](#)

Materials:

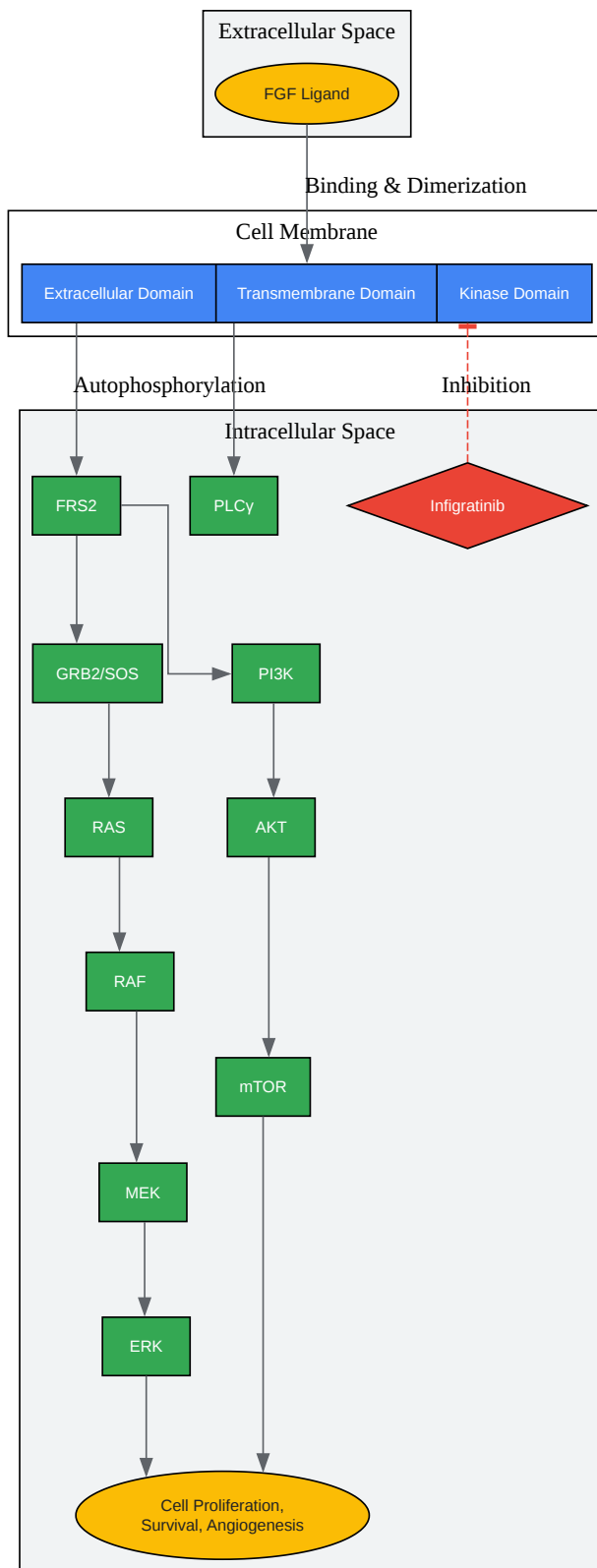
- FGFR-dependent cancer cell line
- Infigratinib stock solution (in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA Protein Assay Kit)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Digital imaging system

Procedure:

- Cell Treatment: Treat cultured cells with varying concentrations of Infigratinib for a specified time (e.g., 24 hours).[\[14\]](#)
- Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[\[14\]](#)
- Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β -actin).[\[15\]](#)
- Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[\[14\]](#)

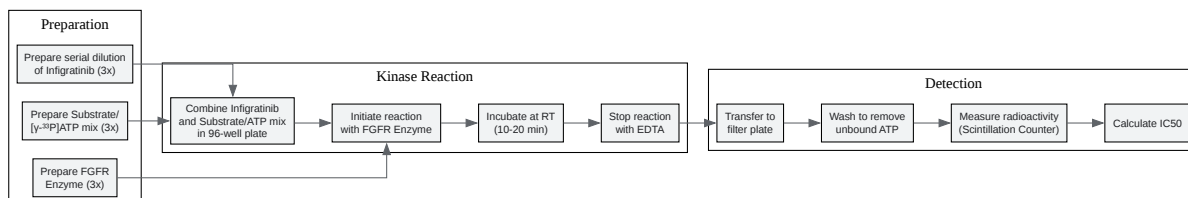
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway and the workflows of the key experimental protocols.



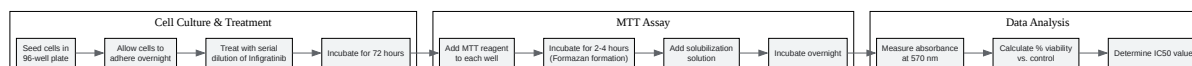
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.



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Caption: Workflow for a filter-binding kinase inhibition assay.



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Caption: Experimental workflow for a cell viability (MTT) assay.

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